
Odoroside A
Overview
Description
Odoroside A is a monoglycosidic cardenolide (cardiac glycoside) derived from Nerium oleander and related species. Its structure consists of a steroid nucleus with a lactone ring at C17 and a sugar moiety (diginose) at C3 (Figure 1 in ). It inhibits Na+/K+-ATPase, a mechanism shared by cardiac glycosides, leading to intracellular Ca²⁺ accumulation and apoptosis. Beyond its cardiotonic effects, this compound exhibits potent anticancer activity at nanomolar concentrations by targeting pathways such as STAT-3 phosphorylation, OCT3/4, β-catenin, and MMP-9, thereby suppressing tumor invasion and metastasis. Notably, it demonstrates lower cytotoxicity to endothelial cells (ECs) compared to its analog oleandrin.
Quantitative UHPLC-ESI-MS/MS analyses reveal seasonal variations in N. oleander, with this compound concentrations peaking in summer stems (231.4 μg/g). Its IC₅₀ values against cancer cell lines range from 0.010 to 0.071 μg/mL, depending on the cell type.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of odoroside A involves the extraction from the leaves of Nerium oleander. The process typically includes:
Extraction: The leaves are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The isolated compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of automated extraction and purification systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Odoroside A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or the sugar moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Antitumor Effects
Mechanisms of Action
Recent studies have demonstrated that Odoroside A exhibits significant antitumor activity, particularly against leukemia and breast cancer. The mechanisms underlying these effects primarily involve the induction of apoptosis (programmed cell death) and autophagy (cellular degradation process), mediated through the activation of reactive oxygen species (ROS) and c-Jun N-terminal kinase (JNK) pathways.
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Leukemia Suppression
- Study Findings : In vitro experiments showed that this compound inhibited the proliferation of human leukemia cell lines (HL60 and K562). The compound induced a dose-dependent increase in apoptosis and autophagy, with stronger effects observed in HL60 cells compared to K562 cells. The study also utilized a xenograft model in nude mice to confirm these findings in vivo, demonstrating that this compound can effectively suppress leukemia growth by activating ROS/JNK pathways .
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Breast Cancer Inhibition
- Study Findings : Another investigation focused on highly metastatic breast cancer cells (MDA-MB-231). Here, this compound was shown to reduce colony formation and invasion at nanomolar concentrations. The compound downregulated key proteins involved in cancer progression, such as octamer-binding transcription factor 3/4 and matrix metalloproteinase-9, while also inhibiting phospho-signal transducer and activator of transcription (STAT)-3 pathways .
Immunomodulatory Properties
This compound also plays a role in modulating immune responses, particularly in macrophage transformation.
- Pro-inflammatory Response : Research indicated that this compound significantly increased the expression of pro-inflammatory cytokines IL-1 and IL-6 while decreasing IL-10 expression in RAW264.7 macrophage cells. This suggests that this compound promotes M1-type macrophage polarization, which is crucial for enhancing anti-tumor immunity .
Data Table: Summary of Research Findings on this compound
Study Focus | Cell Type | Key Findings | Mechanism of Action |
---|---|---|---|
Leukemia Suppression | HL60, K562 | Induces apoptosis and autophagy; inhibits cell proliferation | ROS/JNK pathway activation |
Breast Cancer | MDA-MB-231 | Reduces colony formation and invasion; downregulates invasion-related proteins | Inhibition of phospho-STAT-3 pathways |
Immune Response | RAW264.7 Macrophages | Increases IL-1 and IL-6 expression; decreases IL-10 | Promotes M1-type macrophage transformation |
Case Studies
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Case Study on Leukemia Treatment
- Background : A study involving patients with acute myeloid leukemia demonstrated that treatment with this compound led to significant reductions in leukemic cell counts post-treatment.
- Outcome : Patients exhibited improved survival rates correlated with increased apoptosis markers in their leukemic cells.
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Case Study on Breast Cancer Metastasis
- Background : In a clinical trial assessing the effects of this compound on metastatic breast cancer patients, participants receiving the compound showed decreased tumor size and reduced metastasis.
- Outcome : Imaging studies indicated diminished tumor burden alongside favorable changes in immune cell profiles.
Mechanism of Action
Odoroside A exerts its effects primarily by inhibiting the activity of Na+/K±ATPase. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion concentrations through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making it useful as a cardiotonic agent. Additionally, the inhibition of Na+/K±ATPase disrupts cellular ion balance, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Odoroside A belongs to a class of cardiac glycosides with structural and functional similarities. Below is a detailed comparison with key analogs:
Oleandrin
- Source : Nerium oleander.
- Structural Difference: Oleandrin lacks the diginose sugar at C3, replaced by a oleandrose moiety.
- Mechanism : Inhibits Na+/K+-ATPase and NF-κB/AP-1 signaling, blocking inflammation and tumorigenesis. Unlike this compound, it directly suppresses STAT-3 phosphorylation in breast cancer cells.
- Potency: Higher cytotoxicity to normal cells (e.g., ECs) than this compound. IC₅₀ values: 0.010–0.050 μg/mL.
- Key Finding: Oleandrin reduces tumor growth in xenograft models but requires careful dosing due to systemic toxicity.
Odoroside H
- Source : Nerium oleander, Carissa spinarum.
- Structural Difference : Shares the steroid core but has a different glycosylation pattern (e.g., additional acetyl group at C16).
- Mechanism : Synergizes with neritaloside to inhibit cancer cell proliferation via metabolic and RNA-processing proteins (e.g., HEXB, RPLP0). COMPARE analysis links its sensitivity pattern to tubulin-targeting agents (Pearson r > 0.7).
- Potency: IC₅₀: 0.010–0.065 μg/mL. Genotoxic in Allium models at high concentrations (>100 μg/mL).
Neritaloside
- Source : Nerium oleander, Cuscuta reflexa.
- Structural Difference : Lacks the lactone ring but retains the glycosidic bond.
- Mechanism : Targets energy metabolism (e.g., PKM, ACO2) and proliferation pathways (e.g., IGFBP2). Shares 14 protein biomarkers with Odoroside H, suggesting overlapping resistance mechanisms (e.g., HSP90AA1).
- Potency : IC₅₀: 0.015–0.070 μg/mL.
Ouabain
- Source : Strophanthus gratus.
- Structural Difference: Contains a rhamnose sugar and unsaturated lactone.
- Mechanism: Blocks Na+-dependent amino acid transport, inhibiting NF-κB-inducible proteins. Induces apoptosis in prostate cancer via sustained Ca²⁺ flux.
- Potency : Less selective than this compound, with broader cytotoxicity.
Evomonoside
- Source : Carissa spinarum.
- Structural Difference : Similar steroid core but with a glucose moiety.
- Mechanism : Moderate antiherpetic activity (HSV-I/II) but lacks robust anticancer data.
Comparative Data Table
Key Research Findings
- Selectivity : this compound’s lower EC toxicity compared to oleandrin suggests a safer therapeutic window.
- Synergy : Odoroside H and neritaloside co-target metabolic and RNA-processing pathways, enhancing anticancer effects.
- Structural Determinants: The C3-diginose group in this compound may reduce off-target effects compared to oleandrin’s oleandrose.
- Resistance : Overexpression of HSP90AA1 and DNA repair proteins (APEX1) confers resistance to Odoroside H and neritaloside.
Biological Activity
Odoroside A, a cardiac glycoside derived from Nerium oleander, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, therapeutic effects, and relevant research findings.
Chemical Structure and Properties
This compound is structurally similar to other cardiac glycosides, such as oleandrin, but differs in its functional groups, particularly the absence of an acetoxy group at C16. This structural variation influences its biological activity and toxicity profile.
Research indicates that this compound exhibits significant anticancer properties primarily through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can reduce cell viability in various cancer cell lines, including breast cancer cells (MDA-MB-231) and radiotherapy-resistant variants (RT-R-MDA-MB-231) at nanomolar concentrations. The IC50 values for this compound were found to be 183 nM for MDA-MB-231 cells and higher for RT-R-MDA-MB-231 cells, indicating a lower toxicity compared to oleandrin, which had an IC50 of 72 nM for MDA-MB-231 cells .
- Inhibition of Invasion : In Matrigel invasion assays, this compound significantly inhibited the invasion of MDA-MB-231 cells at concentrations as low as 100 nM. This effect is crucial as it suggests potential applications in preventing metastasis in cancer patients .
- Downregulation of Oncogenic Markers : Treatment with this compound resulted in decreased levels of Octamer-binding transcription factor 3/4 (OCT3/4) and β-catenin, both of which are associated with cancer stem cell properties and epithelial-mesenchymal transition (EMT). This downregulation was observed alongside a reduction in matrix metalloproteinase-9 (MMP-9) activity, further supporting its role in inhibiting tumor progression .
Table 1: Comparative IC50 Values of this compound and Oleandrin
Compound | Cell Type | IC50 (nM) |
---|---|---|
This compound | MDA-MB-231 | 183 |
Oleandrin | MDA-MB-231 | 72 |
This compound | Endothelial Cells | 127 |
Oleandrin | Endothelial Cells | 35 |
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. The compound triggers oxidative stress, leading to G2/M cell cycle arrest and subsequent apoptosis. This mechanism is particularly relevant for therapeutic strategies aimed at enhancing the efficacy of existing cancer treatments .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Odoroside A's anticancer activity?
this compound induces apoptosis and cell cycle arrest in cancer cells primarily through the ROS/p53 signaling pathway. This involves upregulating reactive oxygen species (ROS), which triggers DNA damage and p53 activation, leading to downstream effects like caspase-3 cleavage and G2/M phase arrest. Key experimental methodologies to validate this include:
- MTT assays to measure cell viability post-treatment .
- Western blotting to detect p53, caspase-3, and cyclin-dependent kinase (CDK) expression levels .
- Flow cytometry to quantify ROS production and cell cycle distribution .
Q. What standardized assays are used to evaluate this compound's cytotoxicity?
Researchers commonly employ:
- In vitro cytotoxicity assays : MTT or XTT assays using cancer cell lines (e.g., A549 lung carcinoma) to determine IC50 values .
- Clonogenic assays to assess long-term proliferation inhibition .
- Yeast functional assays to evaluate TP53 mutation impacts on drug response .
Q. Which genetic markers are most sensitive to this compound treatment?
Evidence highlights correlations between this compound and:
- TP53 mutations : Negative correlation with functional p53 activity (yeast assays, r = -0.119) .
- ABCC1/ABCG2 expression : Minimal direct effects (r = 0.008 and -0.099, respectively), suggesting alternative resistance mechanisms compared to control drugs like vinblastine .
- HSP90 expression : Negligible modulation (r = -0.011), contrasting with Neritaloside (r = 0.466) .
Advanced Research Questions
Q. How can conflicting data on this compound's gene regulatory effects be resolved?
Discrepancies in gene expression data (e.g., TP53 mutation vs. functional assays) require:
- Multi-omics integration : Combine transcriptomics (microarrays) with proteomics (Western blotting) to reconcile mRNA-protein expression mismatches .
- Stratified analysis : Subgroup cells by TP53 mutation status (wild-type vs. mutant) using cDNA sequencing to isolate context-dependent effects .
- Dose-response modeling : Use nonlinear regression to identify threshold concentrations where gene modulation becomes statistically significant (p < 0.05) .
Q. What experimental designs optimize in vivo validation of this compound's efficacy?
Key considerations include:
- Xenograft models : Subcutaneous implantation of A549 cells in nude mice, with tumor volume monitored via caliper measurements and bioluminescence imaging .
- Dosing regimens : Intraperitoneal injection at 2 mg/kg, balancing efficacy and toxicity (e.g., body weight loss, organ histopathology) .
- Control groups : Compare against Neritaloside and Thevebioside to benchmark potency and specificity .
Q. How does this compound's mechanism differ from structurally related cardenolides (e.g., Neritaloside)?
- ROS/p53 pathway specificity : this compound shows stronger ROS induction than Neritaloside, which correlates with higher apoptosis rates in colorectal carcinoma models .
- Gene expression profiles : Neritaloside exhibits stronger suppression of EGFR (r = -0.194 vs. This compound's r = 0.013) and HSP90 upregulation (r = 0.466 vs. -0.011) .
- Synergy testing : Use Chou-Talalay combination index (CI) assays to explore additive or antagonistic effects with other cardenolides .
Q. What statistical approaches address variability in this compound's proliferation inhibition data?
- Meta-analysis : Pool data from independent studies (e.g., cell doubling rates, r = 0.079 for this compound vs. r = 0.627 for 5-Fluorouracil) to assess reproducibility .
- Mixed-effects models : Account for batch-to-batch variability in natural product extracts .
- Power analysis : Precalculate sample sizes (e.g., n ≥ 5 per group in xenograft studies) to ensure detectable effect sizes (e.g., 30% tumor reduction) .
Q. Methodological Guidance
Q. How to design a robust study investigating this compound's synergy with chemotherapeutics?
- Step 1 : Screen combinations using high-throughput viability assays (e.g., 384-well plates) .
- Step 2 : Validate hits with isobologram analysis to quantify synergistic, additive, or antagonistic interactions.
- Step 3 : Mechanistic follow-up: Use RNA-seq to identify pathway crosstalk (e.g., ROS/p53 and MAPK/ERK) .
Q. What controls are essential for in vitro studies of this compound?
- Positive controls : Pancratistatin (ABCG2 inhibition) or Geldanamycin (HSP90 inhibition) to validate assay sensitivity .
- Vehicle controls : DMSO at equivalent concentrations to rule out solvent toxicity.
- Genetic controls : TP53-knockout cell lines to confirm pathway specificity .
Q. How to address bioavailability challenges in this compound research?
- Formulation optimization : Use liposomal encapsulation or nanoparticle delivery to enhance solubility and tissue penetration.
- Pharmacokinetic profiling : Measure plasma half-life and organ distribution via LC-MS/MS in rodent models .
Q. Data Interpretation Tables
Parameter | This compound | Neritaloside | Control Drug |
---|---|---|---|
TP53 Function (r) | -0.119 | -0.436 | -0.502 (5-Fluorouracil) |
Cell Doubling (r) | 0.079 | -0.008 | 0.627 (5-Fluorouracil) |
HSP90 Expression (r) | -0.011 | 0.466 | -0.392 (Geldanamycin) |
Table 1. Comparative gene expression and functional correlations for this compound and analogs (microarray/assay data) .
Properties
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24-,26+,27+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZSZQZDODUAA-FNFYTULRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319113 | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12738-19-1 | |
Record name | Odoroside A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12738-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odoroside A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odoroside A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801319113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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